Vapor Pressure and Volatility: Tolualdehyde Glyceryl Acetal vs. Benzaldehyde — ~125-Fold Reduction in Headspace Partitioning
Tolualdehyde glyceryl acetal exhibits a measured vapor pressure of 0.0101 mmHg at 25°C, compared to benzaldehyde (FEMA 2127, CAS 100-52-7) at approximately 1.27 mmHg at 25°C [1]. This represents an approximately 125-fold reduction in volatility, directly translating to substantially lower evaporative losses during thermal food processing (baking, extrusion) and prolonged retention of the bitter-almond character in finished products.
| Evidence Dimension | Vapor pressure at 25°C (mmHg) |
|---|---|
| Target Compound Data | 0.0101 mmHg at 25°C |
| Comparator Or Baseline | Benzaldehyde (FEMA 2127): ~1.27 mmHg at 25°C |
| Quantified Difference | ~125-fold lower vapor pressure for the target compound |
| Conditions | Measured (target) and reported literature values (comparator) at 25°C |
Why This Matters
For procurement decisions involving thermally processed foods (baked goods, confectionery, snack foods), this ~125-fold lower volatility directly reduces flavor loss during manufacture and extends the sensory shelf-life of the finished product, making tolualdehyde glyceryl acetal the technically superior choice where thermal endurance of almond-type notes is required.
- [1] ScenTree. Benzaldehyde (CAS 100-52-7) — Vapor Pressure: 1.2676 mmHg @ 25°C. Available at: https://www.scentree.co/en/Benzaldehyde.html View Source
